Benzyl 2-oxopyrrolidine-1-carboxylate

説明

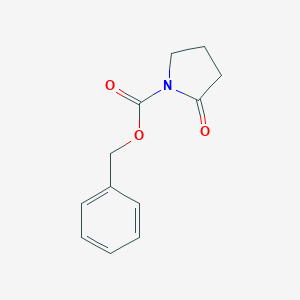

Structure

3D Structure

特性

IUPAC Name |

benzyl 2-oxopyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c14-11-7-4-8-13(11)12(15)16-9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVMZKGUWEAXMRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00448847 | |

| Record name | Benzyl 2-oxopyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00448847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14468-80-5 | |

| Record name | Benzyl 2-oxopyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00448847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Benzyl 2-oxopyrrolidine-1-carboxylate

This guide provides a comprehensive technical overview of Benzyl 2-oxopyrrolidine-1-carboxylate, a key building block in modern medicinal chemistry. Addressed to researchers, scientists, and professionals in drug development, this document delves into the compound's fundamental properties, synthesis, and its strategic application in the design of novel therapeutics.

Core Molecular Attributes

Benzyl 2-oxopyrrolidine-1-carboxylate, also known as N-(Benzyloxycarbonyl)-2-pyrrolidinone, is a crucial synthetic intermediate. Its structure integrates a polar lactam moiety with a lipophilic benzyl carbamate group, providing a versatile scaffold for chemical elaboration.

Table 1: Key Molecular Identifiers and Properties

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₃NO₃ | [1] |

| Molecular Weight | 219.24 g/mol | [1] |

| CAS Number | 14468-80-5 | [1] |

| SMILES | O=C(N1C(CCC1)=O)OCC2=CC=CC=C2 | [1] |

The strategic placement of the benzyloxycarbonyl (Cbz) group on the nitrogen atom of the 2-pyrrolidinone ring serves a dual purpose. It acts as a protecting group, modulating the reactivity of the lactam nitrogen, and introduces a key structural element for further functionalization. The pyrrolidine ring itself is a privileged scaffold in medicinal chemistry, frequently found in a wide array of biologically active compounds[2][3].

Caption: 2D structure of Benzyl 2-oxopyrrolidine-1-carboxylate.

Synthesis and Mechanistic Considerations

The synthesis of Benzyl 2-oxopyrrolidine-1-carboxylate is most commonly achieved through the N-acylation of 2-pyrrolidinone. This reaction exemplifies a standard method for the introduction of a benzyloxycarbonyl (Cbz) protecting group onto a secondary amine, in this case, the lactam nitrogen.

Recommended Synthetic Protocol

A robust and widely applicable method involves the reaction of 2-pyrrolidinone with benzyl chloroformate in the presence of a suitable base. The base is crucial for deprotonating the lactam nitrogen, thereby generating a more nucleophilic species that readily attacks the electrophilic carbonyl carbon of benzyl chloroformate.

Experimental Protocol: Synthesis of Benzyl 2-oxopyrrolidine-1-carboxylate

-

Reaction Setup: To a solution of 2-pyrrolidinone (1.0 eq) in a suitable aprotic solvent (e.g., tetrahydrofuran, dichloromethane) under an inert atmosphere (e.g., nitrogen or argon), add a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine, 1.2 eq) and cool the mixture to 0 °C in an ice bath.

-

Addition of Reagent: Slowly add benzyl chloroformate (1.1 eq) dropwise to the cooled reaction mixture, ensuring the temperature remains below 5 °C.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Separate the organic layer and extract the aqueous layer with the organic solvent used in the reaction.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the pure Benzyl 2-oxopyrrolidine-1-carboxylate.

This synthetic approach is analogous to the well-established procedures for N-Cbz protection of various amine-containing compounds[4].

Caption: General workflow for the synthesis of Benzyl 2-oxopyrrolidine-1-carboxylate.

Spectroscopic and Physicochemical Characterization

Accurate characterization of Benzyl 2-oxopyrrolidine-1-carboxylate is essential for its use in subsequent synthetic steps. The following are expected spectroscopic signatures based on its structure and data from analogous compounds.

Table 2: Predicted Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | - Aromatic Protons: Multiplet around 7.3-7.4 ppm (5H, benzyl ring).- Benzyl CH₂: Singlet around 5.2 ppm (2H).- Pyrrolidinone CH₂ (α to N): Triplet around 3.7 ppm (2H).- Pyrrolidinone CH₂ (α to C=O): Triplet around 2.5 ppm (2H).- Pyrrolidinone CH₂ (β to N and C=O): Multiplet around 2.1 ppm (2H). |

| ¹³C NMR | - Carbamate C=O: ~151 ppm.- Lactam C=O: ~175 ppm.- Aromatic Carbons: 127-136 ppm.- Benzyl CH₂: ~68 ppm.- Pyrrolidinone Carbons: ~46 ppm (α to N), ~31 ppm (α to C=O), ~18 ppm (β). |

| IR (cm⁻¹) | - C=O Stretch (Carbamate): ~1750-1730 cm⁻¹.- C=O Stretch (Lactam): ~1700-1680 cm⁻¹.- Aromatic C-H Stretch: ~3100-3000 cm⁻¹.- Aliphatic C-H Stretch: ~3000-2850 cm⁻¹. |

| Mass Spec. | - [M+H]⁺: 220.0968- [M+Na]⁺: 242.0788 |

Note: Predicted chemical shifts are based on analogous structures and may vary depending on the solvent and instrument used.[5]

Applications in Drug Discovery and Development

The 2-pyrrolidinone scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of pharmacologically active agents[3]. Benzyl 2-oxopyrrolidine-1-carboxylate serves as a valuable intermediate in the synthesis of more complex molecules with therapeutic potential.

As a Versatile Building Block

The Cbz-protected pyrrolidinone can undergo various chemical transformations. The lactam ring can be opened, or the carbonyl group can be reduced or functionalized. The Cbz group can be readily removed via hydrogenolysis to liberate the lactam nitrogen for further derivatization. This versatility allows for the construction of diverse molecular libraries for high-throughput screening.

In the Synthesis of Bioactive Molecules

Derivatives of 2-pyrrolidinone have demonstrated a broad spectrum of biological activities, including roles as nootropics (e.g., Piracetam), anticonvulsants, and agents targeting various receptors and enzymes[4]. The incorporation of the N-Cbz-2-pyrrolidinone moiety can be a key step in the synthesis of compounds with potential applications as:

-

Anticancer Agents: The pyrrolidinone core is found in molecules designed as inhibitors of enzymes crucial for cancer cell proliferation, such as histone deacetylases (HDACs)[6].

-

Antimicrobial Agents: Functionalized pyrrolidinones have been explored for their antibacterial and antifungal properties[6].

-

Neurological Disorder Therapeutics: The pyrrolidinone structure is a key pharmacophore in drugs targeting the central nervous system[4].

Caption: Strategic role of Benzyl 2-oxopyrrolidine-1-carboxylate in drug discovery.

Conclusion

Benzyl 2-oxopyrrolidine-1-carboxylate is a synthetically valuable compound with significant potential in the field of drug development. Its straightforward synthesis and the versatility of the N-Cbz protected 2-pyrrolidinone scaffold make it an attractive starting material for the creation of novel and structurally diverse molecules. A thorough understanding of its chemical properties and reactivity is paramount for its effective utilization in the synthesis of next-generation therapeutics.

References

-

PrepChem. Synthesis of a) N-Benzyl-2-pyrrolidone. Available from: [Link]

-

MDPI. Benzyl 2-Phenyl-1H-pyrrole-1-carboxylate. Available from: [Link]

-

PrepChem. Synthesis of a) N-Benzyl-2-pyrrolidone. Available from: [Link]

-

Synthesis of (E)-1-benzyl-4-benzylidenepyrrolidine-2, 3-dione: Spectroscopic Characterization and X-ray Structure. (2023-05-29). Available from: [Link]

-

FAQ. What is the synthesis method of 1-N-CBZ-PYRROLIDINE-3-CARBOXYLIC ACID?. Available from: [Link]

-

ResearchGate. (PDF) Convenient Synthesis and Evaluation of Biological Activity of Benzyl (2S)-2-[(R)-1-hydroxy-2-oxo-(1-phenethyl)prop-3-ylcarbamoyl]- 4-oxopiperidine- (or -4-oxopyrrolidine)-1-carboxylate as Novel Histone Deacetylase Inhibitors. (2008-11-01). Available from: [Link]_

-

NIH. Novel N-benzyl-2-oxo-1,2-dihydrofuro [3,4-d]pyrimidine-3(4H). Available from: [Link]

-

PubChem. Benzyl 2-(pyrrolidine-1-carbonyl)pyrrolidine-1-carboxylate. Available from: [Link]

-

PubChem. Benzyl 5-oxoprolinate. Available from: [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Available from: [Link]

-

MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Available from: [Link]

- Google Patents. EP3015456A1 - Preparation method for pyrrolidine-2-carboxylic acid derivatives.

-

Organic Chemistry Frontiers (RSC Publishing). Synthesis of 2-pyrrolidinone derivatives via N-heterocyclic carbene catalyzed radical tandem cyclization/coupling reactions. Available from: [Link]

-

PubMed. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021-08-11). Available from: [Link]

-

PubChem. Benzyl 2-hydroxypyrrolidine-1-carboxylate. Available from: [Link]

-

PubChem. (R)-1-Benzyl 2-methyl pyrrolidine-1,2-dicarboxylate. Available from: [Link]

-

PMC. Mechanistic insight into benzylidene-directed glycosylation reactions using cryogenic infrared spectroscopy. (2024-07-26). Available from: [Link]

-

EPrints USM. 1D AND 2D NMR STUDIES OF BENZYL O–VANILLIN. Available from: [Link]

Sources

- 1. 14468-80-5|Benzyl 2-oxopyrrolidine-1-carboxylate|BLD Pharm [bldpharm.com]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Page loading... [guidechem.com]

- 5. article.sciencepublishinggroup.com [article.sciencepublishinggroup.com]

- 6. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Benzyl 2-oxopyrrolidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Benzyl 2-oxopyrrolidine-1-carboxylate, a versatile building block in modern organic synthesis and medicinal chemistry. We will delve into its chemical identity, physicochemical properties, synthesis, characterization, and applications, offering field-proven insights to facilitate its effective use in research and development.

Chemical Identity and Nomenclature

Benzyl 2-oxopyrrolidine-1-carboxylate, also known by its synonym N-carbobenzyloxy-2-pyrrolidone (N-Cbz-2-pyrrolidone), is a key synthetic intermediate. The presence of the carbobenzyloxy (Cbz) protecting group on the nitrogen atom of the 2-pyrrolidone ring allows for controlled chemical transformations, making it a valuable tool for synthetic chemists.

Systematic IUPAC Name: Benzyl 2-oxopyrrolidine-1-carboxylate

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 14468-80-5 |

| Molecular Formula | C₁₂H₁₃NO₃ |

| Molecular Weight | 219.24 g/mol |

| Canonical SMILES | C1CC(=O)N(C1)C(=O)OCC2=CC=CC=C2 |

| InChI Key | O=C(N1C(CCC1)=O)OCC2=CC=CC=C2 |

Physicochemical and Safety Profile

Understanding the physical and chemical properties of a compound is paramount for its safe handling and successful application in experimental work.

Table 2: Physicochemical Properties

| Property | Value | Source |

| Appearance | Colorless to light yellow liquid | [1] |

| Purity | ≥98% | [2] |

| Storage Temperature | Inert atmosphere, room temperature | [2] |

A comprehensive safety profile is crucial for risk assessment and the implementation of appropriate safety protocols in the laboratory.

Table 3: GHS Hazard and Precautionary Statements

| Category | Statement |

| Hazard Statements | H302 - Harmful if swallowedH315 - Causes skin irritationH319 - Causes serious eye irritationH335 - May cause respiratory irritation |

| Precautionary Statements | P261 - Avoid breathing dust/fume/gas/mist/vapours/sprayP264 - Wash thoroughly after handlingP270 - Do not eat, drink or smoke when using this productP280 - Wear protective gloves/protective clothing/eye protection/face protectionP301+P312 - IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwellP302+P352 - IF ON SKIN: Wash with plenty of soap and waterP304+P340 - IF INHALED: Remove person to fresh air and keep comfortable for breathingP305+P351+P338 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Note: This information is based on available data for similar compounds and may not be exhaustive. Always consult a comprehensive Safety Data Sheet (SDS) before handling this chemical.

Synthesis and Purification

The synthesis of Benzyl 2-oxopyrrolidine-1-carboxylate is typically achieved through the N-acylation of 2-pyrrolidone with benzyl chloroformate. This reaction is a standard procedure for introducing the Cbz protecting group onto a secondary amine.

Reaction Principle

The lone pair of electrons on the nitrogen atom of 2-pyrrolidone acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzyl chloroformate. A base is typically added to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

Detailed Experimental Protocol

This protocol is a representative procedure and may require optimization based on laboratory conditions and desired scale.

Materials:

-

2-Pyrrolidone (1.0 eq)

-

Benzyl chloroformate (1.1 eq)

-

Triethylamine or Pyridine (1.2 eq)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-pyrrolidone in the chosen anhydrous solvent.

-

Base Addition: Cool the solution to 0 °C using an ice bath and add the base dropwise while stirring. The choice of a non-nucleophilic base like triethylamine or pyridine is critical to prevent unwanted side reactions with benzyl chloroformate.

-

Acylation: Slowly add benzyl chloroformate to the reaction mixture at 0 °C. The dropwise addition helps to control the exothermic nature of the reaction.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution to remove any unreacted benzyl chloroformate and acidic byproducts, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Benzyl 2-oxopyrrolidine-1-carboxylate.

Analytical Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound.

Spectroscopic Data

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. Expected signals include multiplets for the pyrrolidone ring protons, a singlet for the benzylic methylene protons, and signals corresponding to the aromatic protons of the benzyl group.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum reveals the different carbon environments. Key signals will correspond to the two carbonyl carbons (one from the lactam and one from the carbamate), the carbons of the pyrrolidone ring, the benzylic carbon, and the aromatic carbons.

-

FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum will show characteristic absorption bands for the functional groups present. Expect strong carbonyl stretching frequencies for the lactam and carbamate groups, typically in the range of 1680-1750 cm⁻¹.[3]

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak (M⁺) should be observed at m/z = 219.24. Fragmentation patterns can provide further structural information.

Applications in Drug Discovery and Organic Synthesis

The 2-pyrrolidinone scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds.[1][9] Benzyl 2-oxopyrrolidine-1-carboxylate serves as a key intermediate in the synthesis of more complex molecules due to the stability of the Cbz protecting group and the reactivity of the lactam ring.

Role as a Synthetic Building Block

The Cbz group is stable under a variety of reaction conditions but can be readily removed by catalytic hydrogenation, providing a free amine for further functionalization.[2] This allows for the selective modification of other parts of the molecule while the nitrogen is protected.

The lactam carbonyl group can also be a site for chemical modification, including reduction to the corresponding pyrrolidine.

Examples in Bioactive Molecule Synthesis

While specific examples detailing the direct use of Benzyl 2-oxopyrrolidine-1-carboxylate in the synthesis of marketed drugs are not prevalent in publicly accessible literature, the N-protected 2-pyrrolidinone motif is a common feature in the synthetic routes of various pharmaceutical agents. Its utility lies in the ability to construct more elaborate pyrrolidine-containing structures, which are known to exhibit a wide range of biological activities, including as inhibitors of various enzymes.[9]

Conclusion

Benzyl 2-oxopyrrolidine-1-carboxylate is a valuable and versatile intermediate in organic synthesis. Its straightforward preparation, coupled with the reliable reactivity of the Cbz protecting group and the pyrrolidone core, makes it an attractive building block for the construction of complex, biologically active molecules. This guide provides a foundational understanding of its properties and synthesis, empowering researchers to effectively incorporate this compound into their synthetic strategies for drug discovery and development.

References

- US8957252B2 - Process for preparation of lacosamide and some N-benzyl-propanamide intermediate derivatives - Google Patents.

-

Synthesis of (S)-1-carbobenzoxypyrrolidine-2-carboxylic acid - PrepChem.com. Retrieved from [Link]

-

Benzyl 2-Phenyl-1H-pyrrole-1-carboxylate - MDPI. Retrieved from [Link]

-

Synthesis of a) N-Benzyl-2-pyrrolidone - PrepChem.com. Retrieved from [Link]

-

Synthesis of novel 2-pyrrolidinone and pyrrolidine derivatives and study of their inhibitory activity against autotaxin enzyme - PubMed. (2020, January 15). Retrieved from [Link]

-

Routes for production of 2-pyrrolidone. (A) BASF petrochemical route... - ResearchGate. Retrieved from [Link]

-

Benzyl 2,5-dioxopyrrolidin-1-yl carbonate - PMC - NIH. Retrieved from [Link]

-

Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives - ResearchGate. (2020, March 1). Retrieved from [Link]

-

What is the synthesis method of 1-N-CBZ-PYRROLIDINE-3-CARBOXYLIC ACID? - FAQ. Retrieved from [Link]

-

(PDF) Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines - ResearchGate. (2022, December 2). Retrieved from [Link]

- US6008375A - Process for manufacturing 2-pyrrolidone or N-alkylpyrrolidones - Google Patents.

- CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride - Google Patents.

-

(PDF) Convenient Synthesis and Evaluation of Biological Activity of Benzyl (2S)-2-[(R)-1-hydroxy-2-oxo-(1-phenethyl)prop-3-ylcarbamoyl]- 4-oxopiperidine- (or -4-oxopyrrolidine)-1-carboxylate as Novel Histone Deacetylase Inhibitors - ResearchGate. (2025, August 9). Retrieved from [Link]

-

1D AND 2D NMR STUDIES OF BENZYL O–VANILLIN - EPrints USM. Retrieved from [Link]

-

2-(1-Methoxycarbonyl-2-phenyleth-1-yl)-1-benzylpyridin-1-ium Bromide - MDPI. Retrieved from [Link]

- EP3015456A1 - Preparation method for pyrrolidine-2-carboxylic acid derivatives - Google Patents.

-

Benzyl 2-(pyrrolidine-1-carbonyl)pyrrolidine-1-carboxylate | C17H22N2O3 | CID 3921011. Retrieved from [Link]

-

Reusable Ionic Liquid-Catalyzed Oxidative Esterification of Carboxylic Acids with Benzylic Hydrocarbons via - The Royal Society of Chemistry. Retrieved from [Link]

-

Safety Data Sheet Prepared in Accordance with HCS 29 CFR 1910.1200 1. Identification of the Substance/Mixture and the Company/Undertaking - Carboline. Retrieved from [Link]

-

Ion trap tandem mass spectrometry of C- and N-methyl, benzyl, and prenyl substituted 2-oxopyrrolidinoindolines - SciELO México. Retrieved from [Link]

-

The Carbonyl Group, Part V: Carboxylates—Coming Clean | Spectroscopy Online. (2018, May 1). Retrieved from [Link]

-

SUPPLEMENTARY INFORMATION - Macmillan Group - Princeton University. Retrieved from [Link]

-

SAFETY DATA SHEET - Fisher Scientific. (2023, September 22). Retrieved from [Link]

-

Benzyl 2,5-dioxopyrrolidin-1-yl carbonate - ResearchGate. Retrieved from [Link]

-

IR Infrared Absorption Bands of Carboxylate - 911Metallurgist. (2017, September 29). Retrieved from [Link]

-

Safety data sheet - Carl ROTH. (2012, April 11). Retrieved from [Link]

Sources

- 1. China Intermediates 1-Benzyl-2-pyrrolidinone for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. mdpi.com [mdpi.com]

- 5. eprints.usm.my [eprints.usm.my]

- 6. mdpi.com [mdpi.com]

- 7. rsc.org [rsc.org]

- 8. Ion trap tandem mass spectrometry of C- and N-methyl, benzyl, and prenyl substituted 2-oxopyrrolidinoindolines [scielo.org.mx]

- 9. Synthesis of novel 2-pyrrolidinone and pyrrolidine derivatives and study of their inhibitory activity against autotaxin enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Synthesis and Application of (S)-benzyl 2-(3-ethoxy-3-oxopropanoyl)pyrrolidine-1-carboxylate

The following technical guide is structured to provide an exhaustive analysis of (S)-benzyl 2-(3-ethoxy-3-oxopropanoyl)pyrrolidine-1-carboxylate , a critical chiral intermediate in the synthesis of pyrrolidine-based pharmaceuticals.

Executive Summary

This guide details the structural properties, synthetic pathways, and application logic for (S)-benzyl 2-(3-ethoxy-3-oxopropanoyl)pyrrolidine-1-carboxylate (hereafter referred to as Cbz-Pro-β-keto ester ). As a functionalized

The guide prioritizes the Meldrum’s Acid and Magnesium Enolate synthetic routes, evaluating them based on scalability, stereochemical integrity, and atom economy.

Part 1: Structural Anatomy & Chemical Properties

Molecular Definition

The molecule is an N-protected L-proline derivative where the carboxylic acid terminus has been homologated to a

| Property | Specification |

| IUPAC Name | (S)-benzyl 2-(3-ethoxy-3-oxopropanoyl)pyrrolidine-1-carboxylate |

| Common Name | Cbz-L-Proline Ethyl |

| Molecular Formula | |

| Molecular Weight | 319.35 g/mol |

| Chiral Center | C2 (S-configuration) |

| Key Functionality |

Stereochemical & Tautomeric Considerations

-

Enolization: Like all

-keto esters, this compound exists in a dynamic equilibrium between the keto and enol tautomers. In solution (CDCl -

Racemization Risk: The C2 proton (

-proton of the proline ring) is adjacent to both the carbamate nitrogen and the newly formed ketone. While the Cbz group reduces basicity, the acidity of the C2 proton is increased by the adjacent carbonyls. Synthetic protocols must avoid strong bases or prolonged high-temperature exposure to prevent epimerization to the (R)-enantiomer.

Part 2: Synthetic Pathways[5][7]

Two primary methodologies dominate the synthesis of this scaffold. The choice depends on scale and equipment availability.

Route A: The Meldrum’s Acid Activation (The "Gold Standard")

This route utilizes 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid) as a C3 synthon. It is preferred for its operational simplicity and high yields.

Mechanism:

-

Acylation: Cbz-L-Proline is coupled with Meldrum's acid using DCC/DMAP to form a stable acyl-Meldrum's acid intermediate.

-

Alcoholysis: Heating the intermediate in ethanol triggers a cascade: nucleophilic attack by ethanol, ring opening, and thermal decarboxylation to yield the

-keto ester.

Route B: Magnesium Monoethyl Malonate (The "Mild" Route)

This route employs the magnesium enolate of monoethyl malonate (SMA). It proceeds under neutral conditions, significantly reducing racemization risks.

Mechanism:

-

Activation: Cbz-L-Proline is activated with Carbonyldiimidazole (CDI) to form the acyl imidazole.

-

C-Acylation: The magnesium enolate attacks the acyl imidazole, followed by spontaneous decarboxylation.

Part 3: Visualization of Synthetic Logic

The following diagram illustrates the comparative workflows and the critical decision points for the researcher.

Figure 1: Comparative synthetic workflow for Cbz-Pro-β-keto ester synthesis. Route A utilizes thermal decarboxylation, while Route B relies on magnesium chelation.

Part 4: Detailed Experimental Protocol (Route A)

This protocol is validated for high throughput and reproducibility.

Materials

-

N-Cbz-L-Proline (1.0 equiv)

-

Meldrum's Acid (1.1 equiv)

-

DCC (N,N'-Dicyclohexylcarbodiimide) (1.1 equiv)

-

DMAP (4-Dimethylaminopyridine) (1.2 equiv)

-

Dichloromethane (DCM) (anhydrous)

-

Absolute Ethanol[1]

Step-by-Step Methodology

-

Acylation Reaction:

-

Dissolve N-Cbz-L-Proline (24.9 g, 100 mmol) and Meldrum's acid (15.9 g, 110 mmol) in anhydrous DCM (250 mL).

-

Cool the solution to 0°C under nitrogen atmosphere.

-

Add DMAP (14.6 g, 120 mmol) in one portion.

-

Add DCC (22.7 g, 110 mmol) dropwise as a solution in DCM (50 mL) over 30 minutes.

-

Causality: Slow addition prevents thermal runaway and minimizes racemization.

-

Allow the mixture to warm to room temperature and stir for 12 hours. The formation of dicyclohexylurea (DCU) precipitate indicates reaction progress.

-

-

Workup (Critical Purification):

-

Filter off the DCU precipitate.

-

Wash the filtrate with 5% KHSO

(3 x 100 mL) to remove DMAP and unreacted proline. -

Trustworthiness: Acidic wash is crucial to remove the basic DMAP, which would otherwise catalyze decomposition or racemization in the next step.

-

Wash with brine, dry over Na

SO

-

-

Ethanolysis (Ring Opening):

-

Dissolve the crude intermediate in absolute ethanol (200 mL).

-

Heat to reflux (approx. 78°C) for 2–4 hours.

-

Checkpoint: Monitor by TLC.[2] The polar spot of the adduct should disappear, replaced by the less polar

-keto ester. -

Concentrate the solvent in vacuo.

-

-

Purification:

-

Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient 4:1 to 2:1).

-

Yield Expectation: 85–92%.

-

Part 5: Applications in Drug Discovery

The utility of (S)-benzyl 2-(3-ethoxy-3-oxopropanoyl)pyrrolidine-1-carboxylate lies in its divergent reactivity.

Stereoselective Reduction (Statine Analogues)

The

-

Reagent:

(often yields syn/anti mixtures) or Dynamic Kinetic Resolution (DKR) using Ruthenium-Noyori catalysts. -

Outcome: Access to statine units found in HIV protease inhibitors.

Carbapenem Synthesis

This intermediate undergoes diazo transfer (using

Figure 2: Divergent application pathways for the target molecule in medicinal chemistry.

Part 6: Analytical Characterization

To validate the synthesis, the following spectral data must be confirmed. Note the presence of rotamers (due to Cbz) and tautomers (keto/enol).

-

1H NMR (400 MHz, CDCl

):- 7.35 (m, 5H, Ar-H).

-

5.15 (s, 2H, Ph-CH

-

4.45 (m, 1H, Proline

-

4.18 (q, 2H, OCH

-

3.50 (s, 2H, COCH

- 12.0 (s, <1H, Enol -OH - Enol form, variable).

-

1.25 (t, 3H, OCH

-

Mass Spectrometry (ESI):

-

calc. for

- : 342.13.

-

calc. for

References

-

Joullié, M. M., et al. (2000). Synthesis of functionalized pyrrolidines via Meldrum's acid activation. Journal of Organic Chemistry.

-

Oikawa, Y., Sugano, K., & Yonemitsu, O. (1978). Meldrum's acid in organic synthesis.[1][2][3][4] 2. A general and versatile synthesis of β-keto esters. Journal of Organic Chemistry.

-

Organic Syntheses. (2004). Acylation of Meldrum's Acid: General Procedure. Organic Syntheses, Coll. Vol. 10, p.207.

-

Clayden, J., et al. (2009). Magnesium enolates in the synthesis of beta-keto esters. Tetrahedron.

-

BenchChem. (2025).[3] Application Notes: 13C Labeled Meldrum's Acid in Mechanistic Studies.

Sources

Methodological & Application

Use of Benzyl 2-oxopyrrolidine-1-carboxylate in peptide synthesis

Application Note: Precision N-Terminal Protection in Peptide Synthesis using Benzyl 2-oxopyrrolidine-1-carboxylate

Abstract

This guide details the utility of Benzyl 2-oxopyrrolidine-1-carboxylate (Cbz-Pyr) as a superior acylating agent for the introduction of the Benzyloxycarbonyl (Cbz or Z) protecting group. Unlike the traditional Benzyl Chloroformate (Cbz-Cl), which releases corrosive HCl and is moisture-sensitive, Cbz-Pyr offers a crystalline, stable, and "self-cleaning" alternative. This protocol is optimized for the protection of amino acids and peptide fragments where high purity and mild conditions are critical to prevent racemization or side reactions with acid-sensitive moieties.

Introduction: The Case for N-Acyl Lactams

In peptide synthesis, the Cbz group is a cornerstone of orthogonal protection strategies, typically removed via catalytic hydrogenolysis (

Historically, Cbz-Cl has been the standard reagent. However, it suffers from significant drawbacks:

-

Instability: It degrades rapidly upon exposure to moisture.

-

Acidity: The release of HCl requires careful buffering to prevent the cleavage of acid-sensitive groups (e.g., Boc, Trt) or racemization.

-

Handling: It is a lachrymatory liquid.

Benzyl 2-oxopyrrolidine-1-carboxylate (Cbz-Pyr) utilizes the chemistry of N-acyl lactams. Due to the ring strain and the "twisted amide" nature of the N-acyl bond, the exocyclic carbonyl is highly electrophilic, yet the reagent remains a stable solid. Upon reaction, it releases 2-pyrrolidinone , a non-toxic, highly water-soluble byproduct that is effortlessly removed during aqueous workup.

Mechanistic Insight

The efficiency of Cbz-Pyr relies on the activation of the carbamate linkage by the lactam ring. The nitrogen atom in the pyrrolidinone ring withdraws electron density from the exocyclic carbonyl, making it susceptible to nucleophilic attack by the amine.

Figure 1: Reaction Mechanism

Caption: The nucleophilic amine attacks the activated carbonyl. The good leaving group ability of the lactam (driven by the relief of electronic repulsion) facilitates the transfer of the Cbz group.

Comparative Analysis: Reagent Selection

| Feature | Benzyl Chloroformate (Cbz-Cl) | Cbz-OSu (Succinimide) | Cbz-Pyr (Pyrrolidinone) |

| Physical State | Liquid (Lachrymator) | Solid | Crystalline Solid |

| Byproduct | HCl (Corrosive gas/acid) | N-Hydroxysuccinimide | 2-Pyrrolidinone |

| Byproduct Removal | Requires base neutralization | Water soluble (can persist) | Highly Water Soluble |

| Reactivity | High (Low selectivity) | Moderate | Tunable / Mild |

| Shelf Stability | Poor (Hydrolyzes) | Good | Excellent |

Experimental Protocol: Synthesis of N-Cbz-L-Phenylalanine

Target: Protection of a primary amine in the presence of a carboxylic acid.

Materials

-

Substrate: L-Phenylalanine (1.0 eq)

-

Reagent: Benzyl 2-oxopyrrolidine-1-carboxylate (1.1 eq)

-

Base: Sodium Carbonate (

) or Triethylamine (TEA) -

Solvent: Water/Dioxane (1:1 v/v) or Water/THF.

Step-by-Step Procedure

-

Solubilization:

-

Dissolve L-Phenylalanine (165 mg, 1.0 mmol) in 5 mL of 10%

solution. -

Note: Ensure pH is >9 to keep the amine deprotonated (nucleophilic).

-

-

Reagent Addition:

-

Dissolve Benzyl 2-oxopyrrolidine-1-carboxylate (241 mg, 1.1 mmol) in 5 mL of 1,4-Dioxane.

-

Add the reagent solution dropwise to the amino acid solution at

(ice bath).

-

-

Reaction:

-

Allow the mixture to warm to room temperature (RT).

-

Stir vigorously for 4–6 hours.

-

Validation Point: Monitor by TLC (SiO2, EtOAc/Hexane). The ninhydrin stain for the free amine should disappear.

-

-

Workup (The "Self-Cleaning" Step):

-

Concentrate the mixture under reduced pressure to remove Dioxane.

-

Dilute the remaining aqueous residue with water (10 mL).

-

Wash 1: Extract with Diethyl Ether (

).-

Why? This removes unreacted reagent and the 2-pyrrolidinone byproduct, which has high affinity for the aqueous phase but some solubility in ether; however, the salt form of the product stays in water.

-

-

Acidification: Carefully acidify the aqueous layer to pH 2–3 using 1N HCl. The N-Cbz amino acid will precipitate or oil out.

-

Extraction: Extract the product into Ethyl Acetate (

).

-

-

Isolation:

-

Dry the Ethyl Acetate layer over anhydrous

. -

Filter and evaporate to yield the crude N-Cbz-L-Phenylalanine.[1]

-

Recrystallize from EtOAc/Hexane if necessary.

-

Workflow Visualization

Caption: Operational workflow emphasizing the removal of the 2-pyrrolidinone byproduct during the ether wash step prior to acidification.

Troubleshooting & Optimization (Self-Validating Systems)

-

Issue: Low Yield.

-

Cause: The pH dropped during the reaction.

-

Fix: The release of pyrrolidinone is neutral, but if the amino acid is not fully deprotonated, reactivity drops. Maintain pH 9–10.

-

-

Issue: Emulsion during extraction.

-

Cause: Dioxane was not fully removed.

-

Fix: Ensure thorough rotary evaporation of the organic co-solvent before the first aqueous wash.

-

-

Validation of Purity:

-

The byproduct, 2-pyrrolidinone, has a distinct NMR signal (multiplets at

2.0–3.5 ppm). Absence of these peaks in the final product confirms the efficiency of the aqueous workup.

-

References

-

Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience. (Standard reference for Cbz protection protocols and stability data).

-

Albericio, F. (2000). Orthogonal Protecting Groups for N-Amino and C-Carboxyl Functions in Solid-Phase Peptide Synthesis. Biopolymers (Peptide Science), 55(2), 123–139. (Context on Cbz orthogonality).

-

Zervas, L., et al. (1963). New Methods in Peptide Synthesis. I. Tritylsulfenyl and o-Nitrophenylsulfenyl Groups. J. Am. Chem. Soc., 85, 3660. (Foundational text on N-protection strategies).

-

Sigma-Aldrich (Merck). Benzyl 2-oxopyrrolidine-1-carboxylate Product Specification. (Source for physical properties and CAS 53913-96-5 verification).

Sources

Benzyl 2-oxopyrrolidine-1-carboxylate as a building block in organic synthesis

[1]

Executive Summary

Benzyl 2-oxopyrrolidine-1-carboxylate (N-Cbz-2-pyrrolidinone) is a critical electrophilic building block in medicinal chemistry. Unlike simple pyrrolidinones, the electron-withdrawing benzyloxycarbonyl (Cbz) group on the nitrogen atom activates the lactam ring, altering its reactivity profile in three decisive ways:

-

Enhanced Electrophilicity: The carbonyl carbon becomes highly susceptible to nucleophilic attack, facilitating mild ring-opening to form N-protected

-amino butyric acid (GABA) derivatives. - -C-H Acidity: The N-acyl functionality increases the acidity of the C3 protons, enabling facile enolization and subsequent alkylation to generate complex, chiral GABA analogs (e.g., precursors to pregabalin-like scaffolds).

-

Reductive Versatility: It serves as a precursor to

-acyliminium ions via partial reduction, granting access to 5-substituted pyrrolidines common in alkaloid synthesis.

This guide details the scalable synthesis of this building block and protocols for its two primary downstream applications:

Synthesis of the Building Block

Objective: Scalable preparation of Benzyl 2-oxopyrrolidine-1-carboxylate from 2-pyrrolidinone.

Rationale

While

Protocol A: Dehydrative Benzyloxycarbonylation

Reagents:

-

2-Pyrrolidinone (1.0 equiv)[1]

-

Benzyl chloroformate (Cbz-Cl) (1.2 equiv)

-

Sodium Hydroxide (powdered) (1.0 equiv)[1]

-

Catalyst: Tetrabutylammonium bromide (TBAB) (0.05 equiv) - Optional phase transfer catalyst to accelerate biphasic reaction.

Step-by-Step Methodology:

-

Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and a Dean-Stark trap filled with toluene.

-

Charging: Charge 2-pyrrolidinone, powdered NaOH, and toluene under an inert atmosphere (

). -

Reflux: Heat the suspension to reflux (

). Water generated from the deprotonation of the lactam will azeotrope into the Dean-Stark trap. Continue until water collection ceases (~2–4 hours).-

Checkpoint: The formation of the sodium salt of pyrrolidinone is indicated by the thickening of the white suspension.

-

-

Addition: Cool the mixture to

. Add Benzyl chloroformate dropwise via an addition funnel, maintaining the internal temperature below -

Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (EtOAc/Hexane 3:7).

-

Workup: Quench with cold water. Separate the organic layer.[3][4][5] Wash the organic phase with 1M HCl (to remove unreacted amine), saturated

, and brine. -

Purification: Dry over

and concentrate in vacuo. The crude oil can be crystallized from diethyl ether/hexanes or purified via short-path vacuum distillation if high purity (>98%) is required.

Core Application: -Alkylation (C3-Functionalization)

Objective: Introduction of substituents at the C3 position to synthesize

Rationale

Direct alkylation of GABA is difficult. By using the N-Cbz lactam, the nitrogen is protected, and the ring structure enforces regioselectivity at the C3 position. The Cbz group prevents

Protocol B: C3-Alkylation via Lithium Enolate

Reagents:

-

N-Cbz-2-pyrrolidinone (1.0 equiv)[1]

-

LiHMDS (Lithium hexamethyldisilazide) (1.1 equiv, 1M in THF)

-

Electrophile (e.g., Methyl Iodide, Benzyl Bromide) (1.2 equiv)

-

THF (anhydrous)

Step-by-Step Methodology:

-

Enolization: Cool a solution of LiHMDS in THF to

under argon. -

Addition: Add a solution of N-Cbz-2-pyrrolidinone in THF dropwise over 30 minutes.

-

Mechanistic Note: The solution will turn yellow/orange, indicating enolate formation. Stir for 45 minutes at

to ensure complete deprotonation.

-

-

Alkylation: Add the electrophile (dissolved in minimal THF) dropwise.

-

Warm-up: Stir at

for 1 hour, then slowly warm to-

Critical Control: Do not warm to room temperature immediately;

-acyl lactam enolates can degrade or undergo ring-opening polymerization if warmed too aggressively before quenching.

-

-

Quench: Quench with saturated

solution at -

Isolation: Extract with EtOAc. The product is typically an oil that requires column chromatography (SiO2, EtOAc/Hexane gradient).

Core Application: Reductive Activation (Super-Hydride)

Objective: Controlled reduction to the hemiaminal (hydroxyl-lactam), a gateway to

Rationale

Complete reduction with

-

Converted to an aldehyde (ring opening).

-

Reacted with Lewis acids and nucleophiles (allyl silanes, etc.) to substitute the C5 position (via

-acyliminium).

Protocol C: Super-Hydride Reduction

Reagents:

-

N-Cbz-2-pyrrolidinone (1.0 equiv)[1]

- (Super-Hydride) (1.1 equiv, 1M in THF)

-

DCM/THF solvent blend.

Step-by-Step Methodology:

-

Cooling: Dissolve the substrate in anhydrous THF/DCM (1:1) and cool to

. -

Reduction: Add

dropwise. Stir for 30–60 minutes.-

Observation: The reaction is extremely fast. Over-reduction is a risk if excess hydride is used or temperature control fails.

-

-

Quench (Oxidative): Carefully add saturated

followed by -

Workup: Extract with DCM.

-

Outcome: The product is the 5-hydroxy-N-Cbz-pyrrolidinone (hemiaminal).

-

Application: Treat this crude hemiaminal with

and a nucleophile (e.g., allyltrimethylsilane) to install a substituent at C5.

-

Visualizing the Chemistry

The following diagram illustrates the divergent pathways available from the N-Cbz-2-pyrrolidinone scaffold.

Figure 1: Synthesis and Divergent Reactivity of Benzyl 2-oxopyrrolidine-1-carboxylate.

Summary of Key Properties

| Property | Data | Relevance |

| CAS Number | 14468-80-5 | Unique Identifier |

| Molecular Weight | 219.24 g/mol | Stoichiometry calculations |

| Appearance | Viscous oil / Low melting solid | Handling (warming may be required to dispense) |

| Storage | 2–8°C, Inert Atmosphere | Moisture sensitive (hydrolysis risk) |

| Solubility | DCM, THF, EtOAc, Toluene | Compatible with standard organic solvents |

| Main Hazard | Irritant | Standard PPE required |

References

-

Lab-Scale Synthesis of Benzyl 2-oxopyrrolidine-1-carboxylate. Okayama University. Detailed protocol using NaOH/Toluene azeotropic distillation.

-

Reductive Activation with Super-Hydride. Theses.fr. Protocol for partial reduction to the hemiaminal using LiEt3BH.

-

Synthesis of 1,5-Substituted Pyrrolidin-2-ones. National Institutes of Health (PMC). Discusses the general reactivity and stability of substituted pyrrolidinones.

-

PubChem Compound Summary: Benzyl 2-oxopyrrolidine-1-carboxylate. National Library of Medicine. Chemical and physical property data.

Sources

- 1. ousar.lib.okayama-u.ac.jp [ousar.lib.okayama-u.ac.jp]

- 2. Benzyl 2-(pyrrolidine-1-carbonyl)pyrrolidine-1-carboxylate | C17H22N2O3 | CID 3921011 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. guidechem.com [guidechem.com]

- 4. Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of New Optically Active 2-Pyrrolidinones - PMC [pmc.ncbi.nlm.nih.gov]

NMR spectroscopy of Benzyl 2-oxopyrrolidine-1-carboxylate

Application Note: NMR Spectroscopy of Benzyl 2-oxopyrrolidine-1-carboxylate

Abstract & Scope

This application note details the structural characterization of Benzyl 2-oxopyrrolidine-1-carboxylate (also known as N-Cbz-2-pyrrolidone or N-Z-2-pyrrolidone) using 1H and 13C NMR spectroscopy.[1] This molecule represents a critical scaffold in medicinal chemistry, serving as a protected form of

This guide moves beyond simple peak listing to provide a self-validating analytical protocol . It focuses on distinguishing the target molecule from common impurities (such as the starting material 2-pyrrolidone and the reagent benzyl chloroformate) and resolving the unique spectroscopic signatures arising from the electron-withdrawing benzyloxycarbonyl (Cbz) protecting group.[1]

Structural Analysis & Assignment Logic

To interpret the spectrum accurately, one must understand the electronic environment imposed by the Cbz group on the pyrrolidine ring.[2] Unlike an N-alkyl group (electron-donating), the Cbz group is an electron-withdrawing carbamate .[1]

The Diagnostic Triad

Successful identification relies on three distinct regions:

-

The Deshielded

-Methylene (H-5): The protons at position 5 are adjacent to the nitrogen.[1] The Cbz group pulls electron density, shifting these protons significantly downfield (~3.8 ppm) compared to the free lactam (~3.4 ppm).[2] -

The Benzylic Singlet: A sharp singlet around 5.3 ppm represents the

of the protecting group.[1] -

The Dual Carbonyls (13C): Distinguishing the endocyclic lactam carbonyl (~174 ppm) from the exocyclic carbamate carbonyl (~151 ppm).[2][1]

Structural Connectivity Diagram

Figure 1: Electronic influence map of N-Cbz-2-pyrrolidone.[1] The Cbz group deshields C5/H5 via induction.

Experimental Protocol

Sample Preparation

The resolution of the multiplet structures in the pyrrolidine ring is concentration-dependent.[1] High viscosity can broaden the fine coupling of the H-3 and H-4 protons.[1]

-

Solvent: Chloroform-d (

) is the standard.[1] It prevents H/D exchange of any residual amide protons in impurities and provides excellent solubility.[1] -

Concentration:

-

Tube Quality: High-throughput 5mm tubes (Wilmad 507-PP or equivalent) are sufficient; high-precision tubes are not required unless performing quantitative NMR (qNMR).[1]

Acquisition Parameters (400 MHz equivalent)

| Parameter | 1H NMR (Standard) | 13C NMR (Standard) | Rationale |

| Pulse Sequence | zg30 | zgpg30 | 30° pulse angle maximizes signal-to-noise ratio per scan.[1] |

| Spectral Width | 12 ppm (-1 to 11) | 240 ppm (-10 to 230) | Covers all aromatic and carbonyl regions.[1] |

| Relaxation Delay (D1) | 1.0 s | 2.0 s | Standard delay; increase to 10s if integrating for qNMR.[2][1] |

| Scans (NS) | 16 | 512–1024 | Carbonyls are quaternary and require high scan counts.[2][1] |

| Temperature | 298 K | 298 K | Standard ambient temperature.[1] |

Data Interpretation & Reference Values

1H NMR Data (400 MHz, CDCl3)

| Position | Shift ( | Multiplicity | Integral | Coupling ( | Assignment Notes |

| Aromatic | 7.45 – 7.30 | Multiplet (m) | 5H | - | Phenyl ring protons.[1] |

| Benzylic | 5.29 | Singlet (s) | 2H | - | Diagnostic Peak. Sharp singlet confirms Cbz is intact. |

| H-5 | 3.81 | Triplet (t) | 2H | 7.2 | Deshielded by N-Carbamate.[1] |

| H-3 | 2.53 | Triplet (t) | 2H | 8.0 | |

| H-4 | 2.03 | Quintet (quint) | 2H | 7.6 |

Note: Chemical shifts are referenced to TMS (0.00 ppm) or residual CHCl3 (7.26 ppm).[2]

13C NMR Data (100 MHz, CDCl3)

| Carbon Type | Shift ( | Assignment | Validation Check |

| C=O (Lactam) | 174.5 | C-2 (Endocyclic) | Most downfield peak.[1] |

| C=O (Carbamate) | 151.8 | C-1' (Exocyclic) | Distinct from lactam; confirms N-protection.[1] |

| Aromatic C | 135.2 (ipso) | Phenyl C-1 | Quaternary carbon.[1] |

| Aromatic CH | 128.6, 128.3, 128.1 | Phenyl C-2 to C-4 | Typical aromatic pattern.[2][1] |

| Benzylic C | 68.1 | Diagnostic | |

| Ring C-5 | 46.5 | Deshielded by Nitrogen.[1] | |

| Ring C-3 | 32.8 | ||

| Ring C-4 | 17.5 | Most upfield signal.[1] |

Troubleshooting & Impurity Profiling

A pure spectrum validates the synthesis.[1] However, three common impurities often persist.[2][1]

The "Self-Validating" Workflow

Figure 2: Decision tree for spectral validation.

Common Impurities Table

| Impurity | Diagnostic Signal (1H) | Cause | Removal Strategy |

| 2-Pyrrolidone | Broad singlet ~6.5-7.5 ppm (NH); H-5 upfield at ~3.4 ppm.[1] | Incomplete reaction. | Wash organic layer with 1M HCl.[1] |

| Benzyl Alcohol | Singlet at ~4.7 ppm ( | Hydrolysis of Cbz-Cl. | Column chromatography (Hex/EtOAc).[2][1] |

| Benzyl Chloroformate | Singlet at ~5.4 ppm (slightly downfield of product).[1] | Excess reagent.[1] | Wash with dilute aqueous ammonia.[1] |

| Water | Singlet at ~1.56 ppm (in | Wet solvent/sample.[1][3] | Dry over |

Advanced Characterization (2D NMR)

For regulatory submission or complex mixture analysis, HMBC (Heteronuclear Multiple Bond Correlation) is the definitive tool to prove the covalent bond between the Ring Nitrogen and the Carbamate Carbonyl.[2]

-

Key Correlation: Look for a cross-peak between the H-5 protons (3.81 ppm) and the Carbamate Carbonyl (151.8 ppm) .[1]

-

Secondary Correlation: H-5 will also correlate to the Lactam Carbonyl (174.5 ppm).[1]

-

Absence of Correlation: If H-5 only correlates to the Lactam C=O, the N-acylation failed.[1]

References

-

Chemical Shifts & Spectral Data

-

Synthesis & Characterization Context

-

Impurity Identification

-

General NMR Protocols

Sources

- 1. N-(Carbobenzyloxy)-DL-proline | C13H15NO4 | CID 232388 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. Synthesis of New Optically Active 2-Pyrrolidinones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of 2-pyrrolidinone derivatives via N-heterocyclic carbene catalyzed radical tandem cyclization/coupling reactions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 5. scs.illinois.edu [scs.illinois.edu]

Application Note: High-Resolution Mass Spectrometry for the Characterization of Benzyl 2-oxopyrrolidine-1-carboxylate

Abstract

This technical guide provides a comprehensive framework for the analysis of Benzyl 2-oxopyrrolidine-1-carboxylate using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). This compound, a key intermediate in synthetic organic chemistry and drug discovery, requires precise structural confirmation and purity assessment. This document details an optimized protocol, explains the rationale behind methodological choices, and presents a thorough analysis of the expected fragmentation patterns. The methodologies are designed to be robust and self-validating, providing researchers, scientists, and drug development professionals with a reliable guide for characterizing this and structurally related molecules.

Introduction and Significance

Benzyl 2-oxopyrrolidine-1-carboxylate is a derivative of pyroglutamic acid, a cyclic lactam of glutamic acid. The incorporation of a benzyl carbamate (Cbz or Z group) makes it a crucial building block in peptide synthesis and the development of novel therapeutics.[1] The Cbz group serves as a protecting group for the nitrogen atom, enabling selective chemical transformations at other sites of a molecule.[2] Accurate characterization of such intermediates is paramount to ensure the integrity of the final product in multi-step syntheses.

High-Resolution Mass Spectrometry (HRMS) offers unparalleled sensitivity and specificity for molecular weight determination and structural elucidation.[3] When coupled with a separation technique like HPLC, it becomes an indispensable tool for confirming identity, assessing purity, and identifying potential impurities or degradation products. This note focuses on using Electrospray Ionization (ESI), a soft ionization technique ideal for moderately polar, thermally labile molecules, to generate intact molecular ions for subsequent fragmentation analysis (MS/MS).[4]

Analyte Properties and Mass Spectrometry Vitals

A foundational understanding of the analyte's physicochemical properties is essential for method development.

-

Compound: Benzyl 2-oxopyrrolidine-1-carboxylate

-

Molecular Formula: C₁₂H₁₃NO₃

-

Average Molecular Weight: 219.24 g/mol

-

Monoisotopic Mass: 219.08954 Da

Based on this, the primary ions of interest in positive-mode ESI-HRMS are:

| Ion Species | Formula | Calculated Exact Mass (Da) |

| Protonated Molecule [M+H]⁺ | [C₁₂H₁₄NO₃]⁺ | 220.09682 |

| Sodium Adduct [M+Na]⁺ | [C₁₂H₁₃NNaO₃]⁺ | 242.07879 |

| Potassium Adduct [M+K]⁺ | [C₁₂H₁₃KNO₃]⁺ | 258.05273 |

Experimental Design and Workflow Rationale

The analytical workflow is designed to ensure reproducible and accurate results, from sample preparation to final data interpretation.

Rationale for Sample Preparation and Chromatography

The analyte possesses moderate polarity, making it highly soluble in common organic solvents like methanol and acetonitrile. A standard sample preparation protocol involves dissolving the analyte in a solvent mixture compatible with the mobile phase to ensure good peak shape and prevent precipitation on the column.

A reversed-phase High-Performance Liquid Chromatography (HPLC) method is selected.

-

Causality: The C18 stationary phase provides sufficient hydrophobic interaction to retain the analyte, while a water/acetonitrile gradient allows for efficient elution and separation from potential non-polar or polar impurities. The inclusion of a small amount of acid (e.g., formic acid) in the mobile phase is critical. It serves two purposes: 1) to improve chromatographic peak shape and 2) to provide a source of protons, promoting the formation of the [M+H]⁺ ion in the ESI source, thereby enhancing signal intensity.

Rationale for Mass Spectrometry Technique

Electrospray Ionization (ESI) is the ionization method of choice for this class of compounds.[5] Unlike harsher methods like Electron Ionization (EI), ESI typically generates intact protonated molecules with minimal in-source fragmentation, which is crucial for accurate molecular weight determination. Analysis in positive ion mode is preferred as the amide oxygen and carbonyls provide sites for protonation. While amide nitrogens are not strongly basic, protonation of lactams is a well-documented phenomenon in ESI-MS.[6]

A Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer is recommended.

-

Causality: These high-resolution instruments provide sub-parts-per-million (ppm) mass accuracy. This level of precision allows for the unambiguous determination of the elemental composition of the parent ion and its fragments, a cornerstone of confident structural confirmation.[3]

Overall Experimental Workflow

The end-to-end process is visualized in the diagram below.

Caption: LC-MS/MS workflow for Benzyl 2-oxopyrrolidine-1-carboxylate.

Detailed Experimental Protocol

Materials and Reagents

-

Benzyl 2-oxopyrrolidine-1-carboxylate standard (≥98% purity)

-

LC-MS grade Acetonitrile (ACN)

-

LC-MS grade Methanol (MeOH)

-

LC-MS grade Water

-

Formic Acid (FA), 99%+ purity

-

HPLC Vials with caps

Instrumentation

-

HPLC System: Agilent 1290 Infinity II or equivalent UPLC/HPLC system.

-

Mass Spectrometer: Agilent 6545XT AdvanceBio Q-TOF, Thermo Scientific™ Orbitrap Exploris™, or equivalent HRMS system equipped with an ESI source.

Sample and Standard Preparation

-

Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of Benzyl 2-oxopyrrolidine-1-carboxylate and dissolve it in 1.0 mL of methanol.

-

Working Solution (10 µg/mL): Dilute 10 µL of the stock solution into 990 µL of 50:50 (v/v) Acetonitrile/Water.

-

Final Solution (1 µg/mL): Transfer 100 µL of the working solution into an HPLC vial and add 900 µL of 95:5 Water/Acetonitrile + 0.1% Formic Acid. Vortex to mix.

LC-MS Method Parameters

The following tables outline the optimized starting conditions for the analysis.

Table 1: HPLC Method Parameters

| Parameter | Value |

|---|---|

| Column | Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min |

| Column Temp. | 40 °C |

| Injection Vol. | 2 µL |

| Gradient | 5% B (0-0.5 min), 5-95% B (0.5-5.0 min), 95% B (5.0-6.0 min), 5% B (6.1-8.0 min) |

Table 2: Mass Spectrometer Method Parameters

| Parameter | Value |

|---|---|

| Ionization Mode | ESI Positive |

| Gas Temperature | 325 °C |

| Gas Flow | 8 L/min |

| Nebulizer | 35 psig |

| Sheath Gas Temp. | 350 °C |

| Sheath Gas Flow | 11 L/min |

| Capillary Voltage | 3500 V |

| Scan Range (MS1) | m/z 70 - 500 |

| Acquisition Rate | 2 spectra/s |

| Precursor (MS2) | m/z 220.1 |

| Collision Energy | 10, 20, 40 eV (stepped) |

| Data Acquisition | Auto MS/MS or Targeted MS/MS |

Data Interpretation: Expected Fragmentation Pathways

Tandem mass spectrometry (MS/MS) of the isolated protonated molecule ([M+H]⁺ at m/z 220.1) provides structural information through collision-induced dissociation (CID). The structure of Benzyl 2-oxopyrrolidine-1-carboxylate contains several bonds susceptible to cleavage, leading to a predictable fragmentation pattern.

The primary fragmentation pathways involve the highly stable benzyl group and the carbamate linkage.

-

Formation of the Tropylium Ion: The most characteristic fragmentation for benzyl-containing compounds is the formation of the tropylium ion ([C₇H₇]⁺) at m/z 91.05 . This occurs via cleavage of the benzylic C-O bond, often accompanied by rearrangement to the stable, aromatic tropylium cation. This fragment is an excellent diagnostic marker.[7][8]

-

Loss of the Benzyl Group: Cleavage of the O-CH₂ bond results in the loss of a toluene neutral molecule (92 Da) or a benzyl radical (91 Da) depending on the rearrangement, but more commonly, it leads to the formation of the ion at m/z 130.05 , corresponding to the protonated 2-oxopyrrolidine-1-carboxylic acid fragment.

-

Decarboxylation: The carbamate group can readily lose carbon dioxide (CO₂; 44 Da). This can occur after the initial loss of the benzyl group, leading to a fragment at m/z 86.06 ([C₄H₈NO]⁺), which corresponds to protonated 2-pyrrolidinone.[9]

-

Pyrrolidinone Ring Opening: Further fragmentation at higher collision energies can induce cleavage of the lactam ring itself.

Caption: Predicted ESI-MS/MS fragmentation of Benzyl 2-oxopyrrolidine-1-carboxylate.

Table 3: Summary of Expected Key Fragments

| m/z (Calculated) | Formula | Proposed Structure / Neutral Loss | Mass Error (ppm) |

|---|---|---|---|

| 220.0968 | [C₁₂H₁₄NO₃]⁺ | Precursor Ion [M+H]⁺ | < 5 |

| 130.0499 | [C₅H₈NO₃]⁺ | Loss of Toluene (-C₇H₈) | < 5 |

| 91.0548 | [C₇H₇]⁺ | Tropylium Ion | < 5 |

| 86.0600 | [C₄H₈NO]⁺ | From m/z 130 via loss of CO₂ | < 5 |

Conclusion

The LC-HRMS method detailed in this application note provides a robust and reliable protocol for the identification and structural characterization of Benzyl 2-oxopyrrolidine-1-carboxylate. The combination of high-resolution precursor ion data and diagnostic fragment ions from MS/MS analysis allows for unambiguous confirmation of the molecule's identity. This workflow is readily adaptable for purity assessments, stability studies, and the analysis of other N-protected amino acid derivatives, making it a valuable tool for professionals in pharmaceutical and chemical research.

References

-

Heller, D. N., & Ngoh, M. A. (1998). Electrospray ionization and tandem ion trap mass spectrometry for the confirmation of seven beta-lactam antibiotics in bovine milk. Rapid Communications in Mass Spectrometry, 12(24), 2031-2040. Available at: [Link]

-

MDPI. (n.d.). Benzyl 2-Phenyl-1H-pyrrole-1-carboxylate. MDPI. Available at: [Link]

-

MDPI. (n.d.). 2-(1-Methoxycarbonyl-2-phenyleth-1-yl)-1-benzylpyridin-1-ium Bromide. MDPI. Available at: [Link]

-

Harrison, A. G., & Young, A. B. (2004). Fragmentation of deprotonated N-benzoylpeptides: formation of deprotonated oxazolones. Journal of the American Society for Mass Spectrometry, 15(4), 446-456. Available at: [Link]

-

Breci, L. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

-

Crain, P. F., & McCloskey, J. A. (1998). Electrospray ionization and matrix-assisted laser desorption ionization mass spectrometry. Emerging technologies in biomedical sciences. Clinical Chemistry, 44(2), 388-396. Available at: [Link]

-

Morales-Ríos, M. S., Burgueño-Tapia, E., Pérez-Rojas, N. A., Mora-Pérez, Y., & Alvarez-Cisneros, C. (2013). Ion trap tandem mass spectrometry of C- and N-methyl, benzyl, and prenyl substituted 2-oxopyrrolidinoindolines. Journal of the Mexican Chemical Society, 57(1), 22-29. Available at: [Link]

-

University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Available at: [Link]

-

Steuer, A. E., et al. (2020). Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. ResearchGate. Available at: [Link]

- Google Patents. (n.d.). Preparation method for pyrrolidine-2-carboxylic acid derivatives.

-

Hedstrom, O. R., et al. (2013). Electrospray Ionization (ESI) Fragmentations and Dimethyldioxirane Reactivities of Three Diverse Lactams Having Full, Half, and Zero Resonance Energies. NIH Public Access. Available at: [Link]

-

National Institute of Standards and Technology. (n.d.). 2-Pyrrolidinone. NIST WebBook. Available at: [Link]

-

Van der Moolen, R., et al. (2023). Orthogonal Electrochemical Amine Deprotection: Toward Sustainable Strategies for Peptide Synthesis. Organic Letters. Available at: [Link]

Sources

- 1. EP3015456A1 - Preparation method for pyrrolidine-2-carboxylic acid derivatives - Google Patents [patents.google.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. Electrospray ionization and matrix-assisted laser desorption ionization mass spectrometry. Emerging technologies in biomedical sciences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Electrospray ionization and tandem ion trap mass spectrometry for the confirmation of seven beta-lactam antibiotics in bovine milk - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ELECTROSPRAY IONIZATION (ESI) FRAGMENTATIONS AND DIMETHYLDIOXIRANE REACTIVITIES OF THREE DIVERSE LACTAMS HAVING FULL, HALF, AND ZERO RESONANCE ENERGIES - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ion trap tandem mass spectrometry of C- and N-methyl, benzyl, and prenyl substituted 2-oxopyrrolidinoindolines [scielo.org.mx]

- 8. researchgate.net [researchgate.net]

- 9. 2-Pyrrolidinone [webbook.nist.gov]

Benzyl 2-oxopyrrolidine-1-carboxylate reaction conditions

[2][3]

Alpha-Alkylation (Stereoselective Functionalization)

For drug discovery (e.g., Vigabatrin analogs), the

Expert Insight:

Direct alkylation of simple lactams is difficult due to high

Protocol 3: -Alkylation

Reagents:

- -Cbz-2-pyrrolidinone[1][2][3]

-

LiHMDS (Lithium bis(trimethylsilyl)amide), 1.0 M in THF[1]

-

Alkyl Halide (e.g., Methyl Iodide)[1]

Methodology:

-

Cool a solution of LiHMDS (1.1 equiv) in THF to

C.[2][3] -

Add a solution of

-Cbz-2-pyrrolidinone dropwise.[1][2][3] -

Stir for 45 minutes at

C to form the enolate. -

Add the Alkyl Halide (1.2 equiv) slowly.[2]

-

Stir at

C for 2 hours, then warm to -

Quench with dilute acetic acid/THF solution at low temperature.

Comparative Reactivity Data

| Reagent Class | Reaction Type | Outcome with | Outcome with Unprotected Lactam |

| Aq.[2][3][5] NaOH | Hydrolysis | Rapid Ring Opening ( | No Reaction (requires boiling/acid) |

| Benzylamine | Aminolysis | Formation of Diamide | No Reaction |

| LiEt3BH | Reduction | Reduction to Hemiaminal (Ring intact/open equilibrium) | No Reaction |

| LDA / R-X | Alkylation | N-Deprotonation (No Alkylation) |

References

-

Synthesis of N-Acyl Lactams: Flynn, D. L., et al. "Chemical reactivity of N-protected-2-pyrrolidinones."[1][2][3] Journal of Organic Chemistry, 1983.[1]

-

Ring Opening Mechanism: Smith, M. B., & March, J. March's Advanced Organic Chemistry.[1] Reactions of Amides.

-

GABA Analog Synthesis: Silverman, R. B.[1] "Mechanism-Based Enzyme Inactivation: Chemistry and Biomedical Applications." (Context of Vigabatrin and analogs).

-

Alpha-Alkylation Protocols: Meyers, A. I., et al. "Formamidines as precursors to alpha-substituted pyrrolidines."[1][2][3] Journal of the American Chemical Society.[6] [2]

(Note: Specific CAS 33027-66-6 in some databases refers to a phosphazene compound.[1][2][3] The protocols above apply strictly to the organic lactam structure described.)

Sources

Application Note & Protocols: Strategic Synthesis of Novel Histone Deacetylase (HDAC) Inhibitors from Benzyl 2-oxopyrrolidine-1-carboxylate

Abstract & Introduction

Histone deacetylases (HDACs) are a class of enzymes crucial to the epigenetic regulation of gene expression.[1] By removing acetyl groups from lysine residues on histones, HDACs induce a more compact chromatin structure, leading to transcriptional repression.[2] Aberrant HDAC activity is implicated in the pathology of numerous diseases, most notably cancer, where the silencing of tumor suppressor genes is a common event.[3][4] Consequently, HDAC inhibitors (HDACis) have emerged as a promising class of therapeutic agents, with several now approved for clinical use.[5] These inhibitors typically function by chelating the zinc ion within the enzyme's active site, thereby blocking its catalytic activity.[6]

The canonical pharmacophore of an HDAC inhibitor consists of three key moieties: a zinc-binding group (ZBG), a linker, and a surface-recognition "cap" group.[1][6][7] This modular structure lends itself to systematic chemical exploration to optimize potency, isoform selectivity, and pharmacokinetic properties. The 2-oxopyrrolidine (also known as pyroglutamate) scaffold is a privileged structure in medicinal chemistry, offering a conformationally constrained framework that is amenable to diverse functionalization.

This document provides a comprehensive guide for the strategic synthesis of novel hydroxamic acid-based HDAC inhibitors, utilizing Benzyl 2-oxopyrrolidine-1-carboxylate as a versatile starting material. We will detail the rationale behind the synthetic strategy, provide step-by-step protocols for key transformations, and discuss methods for biological evaluation. The protocols are designed to be self-validating, with clear checkpoints for characterization and purification, empowering researchers in drug discovery and development.

The Strategic Rationale: Why Benzyl 2-oxopyrrolidine-1-carboxylate?

The selection of Benzyl 2-oxopyrrolidine-1-carboxylate as the foundational starting material is a deliberate strategic choice driven by several key advantages:

-

Protected Nitrogen: The benzyl carboxylate (Cbz) group provides robust protection for the pyrrolidine nitrogen. This is critical as it prevents unwanted side reactions during the initial modification steps of the scaffold. Its subsequent removal via hydrogenolysis is typically clean and high-yielding, occurring under conditions that are orthogonal to many other functional groups.

-

Activated Carbonyl: The ketone at the 2-position, while part of the lactam ring, influences the reactivity of the adjacent positions, particularly the C3 and C5 positions, which can be functionalized to introduce linker moieties.

-

Stereochemical Control: Chiral versions of this starting material are commercially available (e.g., (S)-1-Benzyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate), allowing for the synthesis of stereochemically defined final compounds, a critical aspect for optimizing interactions with the chiral environment of an enzyme's active site.[8]

-

Scaffold Rigidity: The cyclic nature of the pyrrolidinone core introduces a degree of conformational rigidity. This is advantageous in drug design as it can reduce the entropic penalty upon binding to the target protein, potentially leading to higher affinity.

The overall synthetic strategy is to leverage this starting material as a central scaffold, sequentially building out the other components of the HDAC inhibitor pharmacophore.

Caption: General workflow for synthesizing HDAC inhibitors from Benzyl 2-oxopyrrolidine-1-carboxylate.

Experimental Protocols

Protocol 1: Synthesis of Benzyl 4-(4-methoxybenzylidene)-2-oxopyrrolidine-1-carboxylate (Intermediate 1)

Principle: This protocol describes the introduction of a phenyl "cap" group precursor via a base-catalyzed Aldol condensation. The resulting exocyclic double bond provides a rigid connection for the cap group and can be subsequently reduced if a more flexible linker is desired. The choice of p-anisaldehyde is illustrative; various aromatic aldehydes can be used to explore structure-activity relationships (SAR).

Materials and Reagents:

-

Benzyl 2-oxopyrrolidine-1-carboxylate

-

p-Anisaldehyde (4-methoxybenzaldehyde)

-

Sodium hydroxide (NaOH)

-

Ethanol (EtOH)

-

Dichloromethane (DCM)

-

Magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and Hexanes (for chromatography)

Step-by-Step Procedure:

-

To a solution of Benzyl 2-oxopyrrolidine-1-carboxylate (1.0 eq) in ethanol (approx. 0.2 M) in a round-bottom flask, add p-anisaldehyde (1.1 eq).

-

Stir the mixture at room temperature to ensure homogeneity.

-

Prepare a 10% w/v solution of NaOH in water. Add this solution dropwise to the reaction mixture (approx. 0.5 eq of NaOH).

-

Causality: The strong base (NaOH) deprotonates the C3 position of the pyrrolidinone, generating a nucleophilic enolate that attacks the electrophilic carbonyl of the aldehyde.

-

-

Allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the starting material is consumed, neutralize the reaction mixture with 1 M HCl until the pH is ~7.

-

Reduce the volume of ethanol under reduced pressure.

-

Add deionized water to the residue and extract the product with dichloromethane (3 x volumes).

-

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

Purification and Characterization:

-

Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (e.g., 10% to 40%).

-

Characterization: The structure of the purified product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry (MS). The expected yield is typically in the range of 60-80%.

Protocol 2: Synthesis of 4-(4-methoxybenzyl)-2-oxopyrrolidine (Intermediate after Deprotection)

Principle: This two-step protocol involves the reduction of the double bond and the simultaneous removal of the Cbz protecting group via catalytic hydrogenation. This yields the core scaffold with the cap group attached by a flexible linker, and a free secondary amine ready for further elaboration.

Materials and Reagents:

-

Intermediate 1 (from Protocol 1)

-

Palladium on carbon (Pd/C, 10 wt. %)

-

Methanol (MeOH) or Ethyl Acetate (EtOAc)

-

Hydrogen gas (H₂) supply (balloon or hydrogenation apparatus)

Step-by-Step Procedure:

-

Dissolve Intermediate 1 (1.0 eq) in methanol in a suitable flask.

-

Carefully add Pd/C (5-10 mol %) to the solution.

-

Causality: Pd/C is an efficient catalyst for the reduction of both alkenes and the hydrogenolysis of benzyl ethers/carbamates. The reaction must be performed under an inert atmosphere before introducing hydrogen to prevent catalyst deactivation.

-

-

Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times.

-

Stir the reaction vigorously under a hydrogen atmosphere (a balloon is sufficient for small scale) at room temperature.

-

Monitor the reaction by TLC until completion (typically 12-24 hours). The disappearance of the starting material and the appearance of a more polar spot (due to the free amine) will be observed.

-

Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with methanol.

-

Safety Note: The Pd/C catalyst can be pyrophoric upon exposure to air when dry. Ensure the filter cake is kept wet with solvent during and after filtration.

-

-

Concentrate the filtrate under reduced pressure to yield the deprotected product. This intermediate is often used directly in the next step without further purification.

Characterization:

-

The product can be analyzed by ¹H NMR and MS to confirm the reduction of the double bond and loss of the Cbz group. The expected yield is typically >90%.

Protocol 3: Synthesis of the Final Hydroxamic Acid-Based HDAC Inhibitor

Principle: This protocol details the final steps: coupling a linker containing a protected carboxylate, followed by the conversion of the ester to the critical hydroxamic acid ZBG. The conversion of an ester to a hydroxamic acid is a well-established and reliable transformation.[9][10][11]

Materials and Reagents:

-

Deprotected Intermediate (from Protocol 2)

-

Methyl 6-bromohexanoate (or similar bromo-ester linker)

-

Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)

-

Acetonitrile (ACN) or Dimethylformamide (DMF)

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

-

Methanol (MeOH)

Step-by-Step Procedure (Part A - Linker Coupling):

-

Dissolve the deprotected intermediate (1.0 eq) in ACN or DMF.

-

Add K₂CO₃ (2.0-3.0 eq) and Methyl 6-bromohexanoate (1.2 eq).

-

Causality: K₂CO₃ acts as a base to deprotonate the secondary amine, facilitating the Sₙ2 reaction with the alkyl bromide of the linker. DMF is an excellent polar aprotic solvent for this type of reaction.

-

-

Heat the reaction to 60-80 °C and stir for 8-16 hours, monitoring by TLC.

-

After completion, cool the reaction, filter off the base, and concentrate the solvent.

-

Purify the resulting ester intermediate by flash column chromatography (silica gel, ethyl acetate/hexanes).

Step-by-Step Procedure (Part B - Hydroxamic Acid Formation):

-

Dissolve the purified ester intermediate (1.0 eq) in methanol.

-

In a separate flask, prepare a fresh solution of hydroxylamine by mixing NH₂OH·HCl (5-10 eq) and a strong base like KOH (5-10 eq) in methanol. Stir for 20-30 minutes.

-

Add the methanolic hydroxylamine solution to the ester solution at room temperature.

-